Cas no 518357-38-5 (5-Ethyl-1H-pyrazole-3-carbaldehyde)

5-Ethyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 5-position and a formyl group at the 3-position. This aldehyde-functionalized pyrazole derivative serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its reactive aldehyde group enables facile derivatization through condensation, nucleophilic addition, or cyclization reactions, enhancing its utility in constructing diverse heterocyclic frameworks. The compound’s well-defined structure and stability under controlled conditions make it suitable for precise synthetic applications. Its compatibility with various reaction conditions further underscores its role in medicinal chemistry and material science research.
5-Ethyl-1H-pyrazole-3-carbaldehyde structure
518357-38-5 structure
Product name:5-Ethyl-1H-pyrazole-3-carbaldehyde
CAS No:518357-38-5
MF:C6H8N2O
Molecular Weight:124.14052
CID:1088301
PubChem ID:22477853

5-Ethyl-1H-pyrazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Ethyl-1H-pyrazole-3-carbaldehyde
    • 3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE
    • 3-ethyl-1H-pyrazole-5-carbaldehyde(SALTDATA: FREE)
    • CS-0360776
    • 5-Ethyl-1H-pyrazole-3-carboxaldehyde
    • SCHEMBL13373553
    • 518357-38-5
    • SCHEMBL4916584
    • DB-315388
    • F2167-2353
    • DTXSID901290744
    • AKOS006305574
    • AB60562
    • 5-ethyl-2H-pyrazole-3-carboxaldehyde
    • BS-38139
    • YJDHAJGVDHPKGV-UHFFFAOYSA-N
    • MFCD10697813
    • MDL: MFCD10697813
    • インチ: InChI=1S/C6H8N2O/c1-2-5-3-6(4-9)8-7-5/h3-4H,2H2,1H3,(H,7,8)
    • InChIKey: YJDHAJGVDHPKGV-UHFFFAOYSA-N
    • SMILES: CCC1=CC(=NN1)C=O

計算された属性

  • 精确分子量: 124.06374
  • 同位素质量: 124.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 105
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

  • PSA: 45.75

5-Ethyl-1H-pyrazole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1238153-1g
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE
518357-38-5 95%
1g
$440 2023-05-17
TRC
E902338-100mg
3-ethyl-1H-pyrazole-5-carbaldehyde
518357-38-5
100mg
$ 95.00 2022-06-02
TRC
E902338-50mg
3-ethyl-1H-pyrazole-5-carbaldehyde
518357-38-5
50mg
$ 70.00 2022-06-02
eNovation Chemicals LLC
Y1238153-5g
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE
518357-38-5 95%
5g
$1555 2023-05-17
Chemenu
CM276112-1g
5-Ethyl-1H-pyrazole-3-carbaldehyde
518357-38-5 97%
1g
$230 2023-02-02
A2B Chem LLC
AG23340-5g
3-Ethyl-1h-pyrazole-5-carbaldehyde
518357-38-5 95%
5g
$1330.00 2023-12-30
A2B Chem LLC
AG23340-100mg
3-Ethyl-1h-pyrazole-5-carbaldehyde
518357-38-5 ≥ 95% (Assay)
100mg
$125.00 2024-04-19
1PlusChem
1P00DDL8-250mg
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE
518357-38-5 ≥ 95% (Assay)
250mg
$268.00 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1579-500.0mg
5-ethyl-1H-pyrazole-3-carbaldehyde
518357-38-5 95%
500.0mg
¥996.0000 2024-08-02
eNovation Chemicals LLC
Y1238153-250mg
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE
518357-38-5 95%
250mg
$435 2024-06-06

5-Ethyl-1H-pyrazole-3-carbaldehyde 関連文献

5-Ethyl-1H-pyrazole-3-carbaldehydeに関する追加情報

Recent Advances in the Application of 5-Ethyl-1H-pyrazole-3-carbaldehyde (CAS: 518357-38-5) in Chemical Biology and Pharmaceutical Research

5-Ethyl-1H-pyrazole-3-carbaldehyde (CAS: 518357-38-5) is a pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the design of novel drug candidates with improved pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-Ethyl-1H-pyrazole-3-carbaldehyde as a building block for the synthesis of selective JAK3 inhibitors. The researchers utilized this compound to develop a series of derivatives that exhibited nanomolar potency against JAK3 while maintaining high selectivity over other JAK isoforms. The structural flexibility of the pyrazole core allowed for fine-tuning of the inhibitory activity, showcasing the compound's potential in targeted therapy development.

In the field of antimicrobial research, a recent breakthrough was achieved using 5-Ethyl-1H-pyrazole-3-carbaldehyde as a precursor for novel antifungal agents. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of triazole-containing derivatives that demonstrated potent activity against Candida albicans and Aspergillus fumigatus. The aldehyde functionality of the compound proved crucial for the subsequent click chemistry reactions that generated the active triazole products.

Ongoing research has also explored the application of 5-Ethyl-1H-pyrazole-3-carbaldehyde in cancer therapeutics. Recent preclinical studies have shown that derivatives of this compound can effectively inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The compound's ability to form Schiff bases with primary amines has been exploited to create prodrugs with enhanced tumor-targeting capabilities.

The synthetic accessibility of 5-Ethyl-1H-pyrazole-3-carbaldehyde has made it particularly valuable in high-throughput screening programs. Several pharmaceutical companies have incorporated this scaffold into their compound libraries for phenotypic screening against various disease targets. Recent patent applications indicate growing commercial interest in this chemical entity, particularly for inflammatory and autoimmune disease indications.

Looking forward, researchers are investigating the potential of 5-Ethyl-1H-pyrazole-3-carbaldehyde in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras). The reactive aldehyde group offers unique opportunities for targeted protein degradation strategies, representing an exciting frontier in drug discovery. As the understanding of this compound's pharmacological potential continues to expand, it is expected to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
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